4-(Bromomethyl)hepta-1,6-diene
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Overview
Description
4-(Bromomethyl)hepta-1,6-diene is an organic compound with the molecular formula C₈H₁₃Br It is characterized by the presence of a bromomethyl group attached to a hepta-1,6-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)hepta-1,6-diene typically involves the bromination of hepta-1,6-diene. This can be achieved through the reaction of hepta-1,6-diene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the allylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)hepta-1,6-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)hepta-1,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of radical reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)hepta-1,6-diene involves its ability to participate in radical and nucleophilic substitution reactions. The bromomethyl group serves as a reactive site for various chemical transformations, enabling the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methylhepta-1,6-diene: Lacks the bromomethyl group, making it less reactive in substitution reactions.
4-Bromohepta-1,6-diene: Similar structure but without the methyl group, leading to different reactivity patterns.
4-Iodohepta-1,6-diene: Contains an iodine atom instead of bromine, resulting in different chemical properties and reactivity.
Uniqueness
4-(Bromomethyl)hepta-1,6-diene is unique due to the presence of both a bromomethyl group and a diene system, which allows for a wide range of chemical reactions and applications. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H13Br |
---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
4-(bromomethyl)hepta-1,6-diene |
InChI |
InChI=1S/C8H13Br/c1-3-5-8(7-9)6-4-2/h3-4,8H,1-2,5-7H2 |
InChI Key |
JLBZSISUJWTEKA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)CBr |
Origin of Product |
United States |
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